2-Fluoro-5-methylpyridine-3-carboxylic acid
Overview
Description
2-Fluoro-5-methylpyridine-3-carboxylic acid is a pyridine derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position of the pyridine ring. It is a white crystalline solid with a molecular formula of C7H6FNO2 and a molecular weight of 155.13 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-3-methylpyridine followed by fluorination . Another method involves the use of fluorinating agents such as hydrofluoric acid or tetrabutylammonium fluoride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality 2-Fluoro-5-methylpyridine-3-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce pyridine N-oxides .
Scientific Research Applications
2-Fluoro-5-methylpyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyridine derivatives.
Biology: The compound is investigated for its potential as a bioactive molecule in various biological assays.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially leading to biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the methyl and carboxylic acid groups, making it less versatile in certain applications.
5-Methylpyridine-3-carboxylic acid: Lacks the fluorine atom, which reduces its reactivity and potential biological activity.
2-Fluoro-3-methylpyridine: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
2-Fluoro-5-methylpyridine-3-carboxylic acid is unique due to the combination of its fluorine, methyl, and carboxylic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-fluoro-5-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEHBCZQGGPDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697229 | |
Record name | 2-Fluoro-5-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042986-00-4 | |
Record name | 2-Fluoro-5-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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